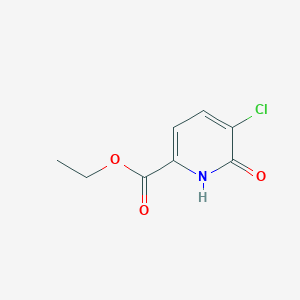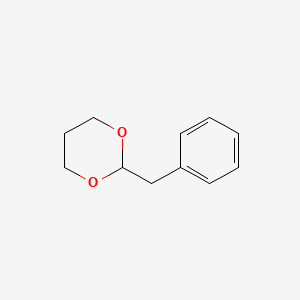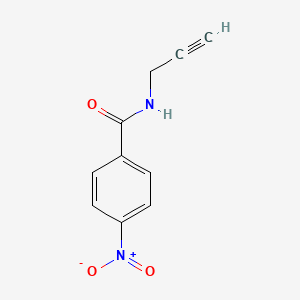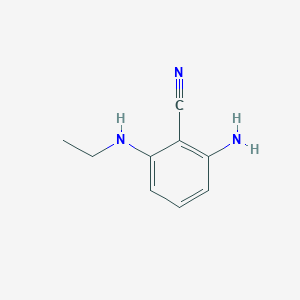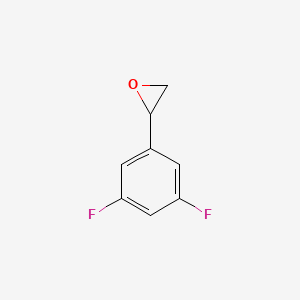
N-(3-methylbutyl)-4-nitrobenzamide
概要
説明
N-(3-methylbutyl)-4-nitrobenzamide is an organic compound belonging to the benzamide class Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-nitrobenzamide typically involves the condensation of 4-nitrobenzoic acid with isopentylamine. The reaction is carried out under acidic or basic conditions, often using a catalyst to enhance the reaction rate and yield. For instance, the reaction can be performed in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of catalysts such as tetrabutoxytitanium and boric acid with PEG-400 can significantly enhance the yield and efficiency of the reaction .
化学反応の分析
Types of Reactions
N-(3-methylbutyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: N-isopentyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and isopentylamine.
科学的研究の応用
N-(3-methylbutyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
作用機序
The mechanism of action of N-(3-methylbutyl)-4-nitrobenzamide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide bond allows the compound to interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
類似化合物との比較
Similar Compounds
N-tert-butyl-4-nitrobenzamide: Similar structure but with a tert-butyl group instead of an isopentyl group.
N-isopentyl-4-aminobenzamide: The reduced form of N-(3-methylbutyl)-4-nitrobenzamide.
N-(4-nitrobenzoyl)-4-nitrobenzamide: Contains an additional nitrobenzoyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The isopentyl group provides steric hindrance, affecting the compound’s interaction with biological targets and its overall stability .
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
N-(3-methylbutyl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)7-8-13-12(15)10-3-5-11(6-4-10)14(16)17/h3-6,9H,7-8H2,1-2H3,(H,13,15) |
InChIキー |
HMHXXYFBPPJKPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

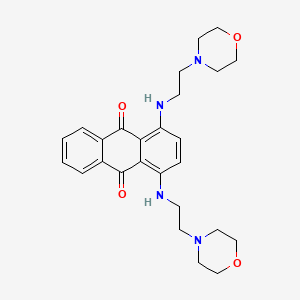
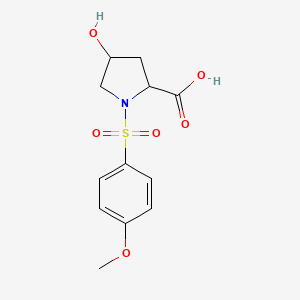
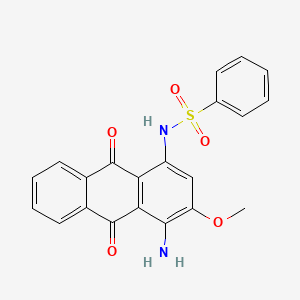
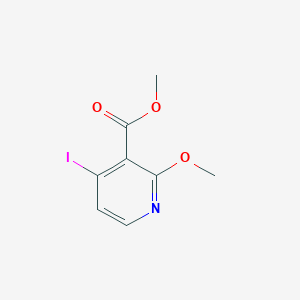
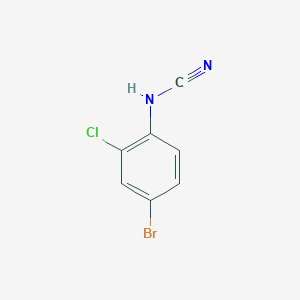
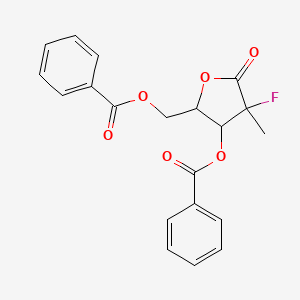
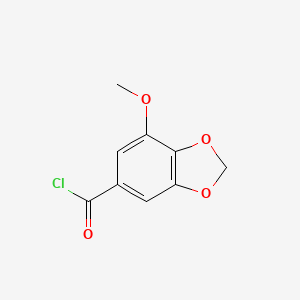
![1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholinomethyl)-1h-1,2,4-triazole-3-carboxylic acid monohydrochloride](/img/structure/B8767597.png)
